2-(N-Morpholino)ethanesulfonic acid-D13

説明

BenchChem offers high-quality 2-(N-Morpholino)ethanesulfonic acid-D13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-Morpholino)ethanesulfonic acid-D13 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

deuterio 1,1,2,2-tetradeuterio-2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)/i1D2,2D2,3D2,4D2,5D2,6D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGZJKUKBWWHRA-ZPJQSATDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 2-(N-Morpholino)ethanesulfonic acid-D13

The following technical guide details the chemical properties, applications, and handling of 2-(N-Morpholino)ethanesulfonic acid-D13 (MES-d13) . This document is structured to serve as a primary reference for researchers in structural biology and analytical chemistry.

Core Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

2-(N-Morpholino)ethanesulfonic acid-D13 (MES-d13) is the fully deuterated isotopologue of the zwitterionic buffering agent MES. It is a member of the "Good's buffers" family, specifically engineered for biological research due to its mid-range pKa, high solubility, and membrane impermeability.[1][2]

In the deuterated form (d13), all 13 hydrogen atoms—12 carbon-bound protons and 1 exchangeable proton (in the zwitterionic state)—are replaced with deuterium (

Comparative Physicochemical Data

| Property | MES (Unlabeled) | MES-d13 (Deuterated) |

| Chemical Formula | ||

| Molecular Weight | 195.24 g/mol | 208.32 g/mol |

| CAS Number | 4432-31-9 | 352534-94-2 |

| pKa ( | 6.15 | |

| Buffering Range | pH 5.5 – 6.7 | pD 6.0 – 7.2 |

| Physical State | White crystalline powder | White crystalline powder |

| Solubility | High (Water) | High (D |

| Hygroscopicity | Moderate | Moderate (Store desiccated) |

*Note: The pKa in D

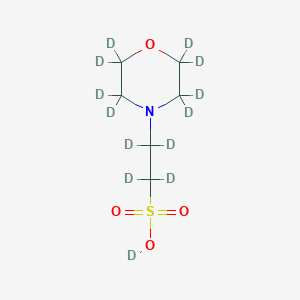

Chemical Structure & Deuteration Sites

The structure consists of a morpholine ring attached to an ethanesulfonic acid tail. In MES-d13, the deuteration is comprehensive:

-

Morpholine Ring: All 8 protons on the carbons are replaced by deuterium.

-

Ethyl Linker: All 4 protons on the ethyl chain are replaced by deuterium.

-

Acidic/Ammonium Group: The exchangeable proton is deuterium (when dissolved in D

O).

Figure 1: Structural schematic of MES-d13 highlighting the modular components where protium is replaced by deuterium.

Isotopic Properties & NMR Utility

The "Silent" Buffer

In structural biology, specifically Biomolecular NMR , the presence of non-deuterated buffers creates intense background signals (resonances) that can overlap with critical protein or nucleic acid signals.

-

Proton NMR (

H-NMR): MES-d13 eliminates the signals at -

Isotope Effect on pH (pD): Researchers must account for the difference between pH meter readings and actual pD.

-

Equation:

-

Implication: To prepare a buffer at pD 6.5, one should adjust the pH meter reading to 6.1 using deuterated acid/base (e.g., NaOD/DCl).

-

Stability and Degradation

MES-d13 shares the high stability of its non-deuterated counterpart.

-

Oxidation: Resistant to oxidation.

-

Metal Binding: Negligible binding to Ca

, Mg -

Storage: Should be stored at room temperature, protected from light and moisture. As a sulfonic acid derivative, it can be hygroscopic; moisture uptake will introduce

H (via H

Experimental Protocol: Preparation of NMR Buffer

Objective: Prepare 50 mL of 1.0 M MES-d13 stock solution in D

Reagents Required:

-

MES-d13 (Anhydrous, >98% D)

-

D

O (Deuterium Oxide, >99.9% D) -

NaOD (30% or 40% wt in D

O) for pH adjustment -

pH meter with micro-electrode

Workflow:

-

Calculation:

-

Dissolution:

-

Weigh 10.42 g of MES-d13 in a clean, dry beaker.

-

Add approx. 35 mL of D

O. -

Stir magnetically until fully dissolved.

-

-

pD Adjustment (Critical Step):

-

Calibrate pH meter with standard aqueous buffers (pH 4.0 and 7.0).

-

Immerse electrode. The reading will be the "apparent pH" (

). -

Target

: Since -

Add NaOD dropwise. Caution: The pKa is near neutral; adjustment near the equivalence point will be sensitive.

-

-

Finalization:

-

Transfer to a volumetric flask.

-

Top up to 50 mL with D

O. -

Filter sterilize (0.22

m) into a dark, airtight container.

-

Figure 2: Logic flow for the precise preparation of deuterated MES buffer, accounting for the isotope effect on pH measurements.

Synthesis & Impurity Profile

While researchers typically purchase MES-d13, understanding its synthesis illuminates potential impurities.

-

Synthetic Route: Reaction of Morpholine-d8 with Sodium 2-bromoethanesulfonate-d4 (or similar deuterated alkylating agent).

-

Key Impurities:

-

Partially Deuterated Isotopologues: Molecules where D-incorporation is incomplete (e.g., d12, d11). These appear as small multiplets in the NMR silence region.

-

Vinylsulfonic Acid: A potential degradation product or synthetic byproduct (from the sulfonate precursor).

-

Sulfate Ions: Inorganic byproduct.

-

High-purity grades (>98% D) are required for NOESY/ROESY experiments to prevent cross-relaxation artifacts between buffer protons and the macromolecule.

References

-

Good, N. E., et al. (1966).[7][8] "Hydrogen Ion Buffers for Biological Research." Biochemistry. Link

-

Krezel, A., & Bal, W. (2004). "A formula for correlating pKa values determined in D2O and H2O." Journal of Inorganic Biochemistry. Link

-

Cambridge Isotope Laboratories.[3][9] "MES (D13, 98%) Product Specifications." CIL Catalog. Link

-

MedChemExpress. "MES-d13 Product Information." MCE Catalog. Link

-

Sigma-Aldrich. "2-(N-Morpholino)ethanesulfonic acid-d13." Merck Product Data. Link

Sources

- 1. What is 4-Morpholineethanesulfonic acid (MES)?_Chemicalbook [chemicalbook.com]

- 2. 4-Morpholineethanesulfonic acid | 4432-31-9 [chemicalbook.com]

- 3. isotope.com [isotope.com]

- 4. MES-d13 - 4-Morpholineethanesulfonic acid-d13 monohydrate [b2b.sigmaaldrich.com]

- 5. MES-d13 - 4-Morpholineethanesulfonic acid-d13 monohydrate [sigmaaldrich.com]

- 6. 2-(N-MORPHOLINO)ETHANESULFONIC ACID-D13 | 352534-94-2 [sigmaaldrich.com]

- 7. MES (buffer) - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. isotope.com [isotope.com]

A Technical Guide to the Molecular Weight and Applications of MES and its Deuterated Isotopologue, MES-D13

Abstract

This technical guide provides a detailed analysis of the molecular weight difference between the common biological buffer MES (2-(N-morpholino)ethanesulfonic acid) and its fully deuterated isotopologue, MES-D13. We will explore the fundamental principles of isotopic substitution, presenting a quantitative calculation of the mass difference based on the atomic weights of hydrogen and deuterium. Beyond the numerical disparity, this guide elucidates the profound practical implications of deuteration, particularly in the context of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing foundational chemical principles with field-proven applications, this document serves as an essential resource for researchers, scientists, and drug development professionals who leverage isotopic labeling to achieve clarity and precision in their experimental work.

Part 1: Foundational Principles of Isotopic Labeling

MES: A Cornerstone of Biological Buffering

2-(N-morpholino)ethanesulfonic acid, or MES, is a zwitterionic buffer first developed by Norman Good and his colleagues in the 1960s.[1][2] It is widely utilized in biology and biochemistry for its desirable characteristics: a pKa of 6.15 at 20°C, high water solubility, minimal interaction with metal ions, and stability.[1][3][4] These properties make it an excellent choice for maintaining a stable pH environment in a variety of experimental systems, from enzyme assays to plant cell cultures.[3][5] Its chemical formula is C₆H₁₃NO₄S.[1][3][][7]

The Isotopes of Hydrogen: Protium vs. Deuterium

The elemental identity of an atom is defined by the number of protons in its nucleus. However, the number of neutrons can vary, giving rise to isotopes. Hydrogen has three primary isotopes, but only two are stable and relevant to this discussion:

-

Protium (¹H): The most common isotope of hydrogen (>99.98% abundance), its nucleus consists of a single proton and no neutrons.[8] It has an atomic mass of approximately 1.0078 atomic mass units (amu).[9][10]

-

Deuterium (²H or D): Known as "heavy hydrogen," this stable isotope contains one proton and one neutron in its nucleus.[11] This additional neutron effectively doubles its mass to approximately 2.0141 amu.[9][11][12][13]

This significant mass difference, without altering the fundamental chemical reactivity, is the cornerstone of its utility in scientific research.[14]

The Concept of Deuteration

Deuteration is the process of replacing hydrogen atoms (¹H) in a molecule with deuterium (²H) atoms. This substitution creates an "isotopologue" of the original compound. While the deuterated molecule is chemically similar to its protonated counterpart, its increased mass and the slightly stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond introduce subtle but powerful differences.[14][15] These differences are exploited in a range of applications, including slowing drug metabolism (the kinetic isotope effect) and, most relevantly for this guide, serving as "invisible" reagents in proton-based analytical methods.[14][16]

Part 2: Molecular Weight Determination: A Quantitative Comparison

The difference in molecular weight between MES and MES-D13 is a direct consequence of replacing all 13 hydrogen atoms with deuterium.

Chemical Composition

Calculation of Molecular Weights

To precisely calculate the molecular weights, we use the atomic masses of the constituent elements.

| Element | Symbol | Atomic Mass (amu) |

| Carbon | C | ~12.011 |

| Hydrogen (Protium) | H | ~1.008 |

| Deuterium | D | ~2.014 [11][12] |

| Nitrogen | N | ~14.007 |

| Oxygen | O | ~15.999 |

| Sulfur | S | ~32.065 |

MES (C₆H₁₃NO₄S) Calculation: (6 × 12.011) + (13 × 1.008) + (1 × 14.007) + (4 × 15.999) + (1 × 32.065) = 195.237 g/mol [20]

MES-D13 (C₆D₁₃NO₄S) Calculation: (6 × 12.011) + (13 × 2.014) + (1 × 14.007) + (4 × 15.999) + (1 × 32.065) = 208.317 g/mol

This calculated value closely matches the empirically stated molecular weight of 208.32 g/mol for MES-D13.[18][19]

Summary Data Table

The quantitative differences are summarized below for direct comparison.

| Parameter | MES | MES-D13 | Difference |

| Chemical Formula | C₆H₁₃NO₄S | C₆D₁₃NO₄S | 13 D atoms replace 13 H atoms |

| Molecular Weight ( g/mol ) | 195.24[5][7][21] | 208.32[18][19] | ~13.08 |

Part 3: Structural Visualization

The chemical structures of MES and MES-D13 are identical in their atomic arrangement, differing only in the isotopic composition of the hydrogen positions.

Caption: Chemical structures of MES and its deuterated isotopologue, MES-D13.

Part 4: Practical Implications and Applications

The substitution of hydrogen with deuterium is not merely a physical change; it is a strategic modification that enables sophisticated scientific inquiry.

The Critical Role of MES-D13 in NMR Spectroscopy

In ¹H (proton) NMR spectroscopy, the goal is to observe the signals from the hydrogen atoms within a molecule of interest, such as a protein or a small molecule drug candidate.

The Challenge: When an experiment is conducted in an aqueous buffer, the protonated buffer molecules (like MES) are present at a concentration thousands or millions of times higher than the analyte. The resulting ¹H NMR spectrum is completely dominated by enormous signals from the buffer and water, obscuring the tiny, information-rich signals from the sample.

The Solution: By using a deuterated buffer (MES-D13) in a deuterated solvent (D₂O), the overwhelming background signals are eliminated.[16][22] Deuterium nuclei have a different magnetic moment and resonate at a completely different frequency than protons, making them "invisible" in a standard ¹H NMR experiment.[23] This allows for the clean, unambiguous detection of the proton signals from the molecule of interest.[22]

Caption: Workflow comparing ¹H NMR outcomes with protonated vs. deuterated buffers.

Experimental Protocol: Preparation of a Deuterated Buffer for NMR

This protocol describes the preparation of a 50 mM MES-D13 buffer in D₂O, a common procedure for preparing protein samples for NMR analysis.

Materials:

-

MES-D13 solid (e.g., 98 atom % D)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sodium hydroxide (NaOD) or hydrochloric acid (DCl) for pH adjustment

-

Calibrated pH meter with a glass electrode

-

Volumetric flasks and appropriate labware

Methodology:

-

Calculate Required Mass: To prepare 10 mL of a 50 mM solution, calculate the mass of MES-D13 needed:

-

Mass = Molarity × Volume × Molecular Weight

-

Mass = 0.050 mol/L × 0.010 L × 208.32 g/mol = 0.1042 g

-

-

Dissolution: Accurately weigh 104.2 mg of MES-D13 and dissolve it in approximately 8 mL of D₂O in a beaker or flask.

-

pH (pD) Adjustment:

-

Place the calibrated pH electrode into the solution.

-

Slowly titrate with low-concentration NaOD (e.g., 0.1 M in D₂O) or DCl to reach the desired pH reading.

-

Expert Insight: The glass electrode of a pH meter measures ion activity, which differs between H₂O and D₂O. For accurate determination of the deuterium ion concentration (pD), a correction factor must be applied. The commonly accepted relationship is:

-

pD = pH_reading + 0.4 [24]

-

-

Therefore, to achieve a final pD of 6.0, you must adjust the solution until the pH meter reads 5.6. This correction is critical for ensuring the reproducibility and accuracy of experiments sensitive to pH, such as protein stability and binding studies.

-

-

Final Volume: Once the target pH reading is stable, transfer the solution to a 10 mL volumetric flask. Rinse the original container with a small amount of D₂O and add it to the flask to ensure a complete transfer. Add D₂O to the calibration mark.

-

Storage: Store the buffer at 4°C in a tightly sealed container to prevent contamination from atmospheric moisture (H₂O).

Part 5: Conclusion

References

-

MES (buffer) - Wikipedia. Wikipedia. [Link]

-

Deuterium | Definition, Symbol, Production, & Facts | Britannica. Britannica. [Link]

-

Deuterium - Wikipedia. Wikipedia. [Link]

-

The Three Isotopes of Hydrogen | Differences & Properties - Study.com. Study.com. [Link]

-

MES buffer - HiMedia Laboratories. HiMedia Laboratories. [Link]

-

2-Morpholine ethanesulfonic acid (MES) - XZL BIO-TECHNOLOGY CO., LTD. XZL BIO-TECHNOLOGY. [Link]

-

Why is the atomic mass of deuterium 2.014 and not 2.015? - Quora. Quora. [Link]

-

Hydrogen-1 - isotopic data and properties - ChemLin. ChemLin. [Link]

-

0.1mol/L MES Buffer (BZ229) low price | Biochemazone™. Biochemazone. [Link]

-

Deuteron - Mass - vCalc. vCalc. [Link]

-

Deuterium isotope - BuyIsotope. BuyIsotope.com. [Link]

-

2-(N-Morpholino)-ethanesulfonic acid | C6H13NO4S | CID 4478249 - PubChem. PubChem. [Link]

-

2-(N-MORPHOLINO)ETHANESULFONIC ACID - Inxight Drugs. Inxight Drugs. [Link]

-

Isotopes of hydrogen - Wikipedia. Wikipedia. [Link]

-

The atomic masses of the hydrogen isotopes are Hydrogen m_1H^1=1.007825 amu Deuterium m_1H^2=2.014102 amu Tritium m_1H^3=3.016049 amu. Allen. [Link]

-

What is the atomic weight of hydrogen? - Quora. Quora. [Link]

-

Deuteration Aiming for Neutron Scattering - PMC - NIH. National Institutes of Health. [Link]

-

CORP: The use of deuterated water for the measurement of protein synthesis. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Acidity Studies of Deuterated Acids and Bases Commonly Used as Buffers in NMR Studies - ScholarWorks@UARK. University of Arkansas. [Link]

-

MES Monohydrate [2-(N-Morpholino)-ethanesulfonic acid], 50 Grams - Melford. Melford. [Link]

-

Deuterated - Solvents, Reagents& Accessories - Chromservis. Chromservis. [Link]

-

Deuterated drug - Wikipedia. Wikipedia. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc.[Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. UCHEM. [Link]

Sources

- 1. MES (buffer) - Wikipedia [en.wikipedia.org]

- 2. MES monohydrate, 2-(N-Morpholino)ethanesulfonic acid monohydrate, 99.5+%, 145224-94-8 [chemkits.eu]

- 3. What is 4-Morpholineethanesulfonic acid (MES)?_Chemicalbook [chemicalbook.com]

- 4. biochemazone.com [biochemazone.com]

- 5. MES | TargetMol [targetmol.com]

- 7. MES buffer [himedialabs.com]

- 8. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 9. The Three Isotopes of Hydrogen | Differences & Properties - Lesson | Study.com [study.com]

- 10. Hydrogen-1 - isotopic data and properties [chemlin.org]

- 11. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 12. Deuterium - Wikipedia [en.wikipedia.org]

- 13. buyisotope.com [buyisotope.com]

- 14. Deuterated drug - Wikipedia [en.wikipedia.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. 2-(N-Morpholino)-ethanesulfonic acid | C6H13NO4S | CID 4478249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. isotope.com [isotope.com]

- 19. isotope.com [isotope.com]

- 20. 2-(N-MORPHOLINO)ETHANESULFONIC ACID [drugs.ncats.io]

- 21. 4-Morpholineethanesulfonic acid | 4432-31-9 [chemicalbook.com]

- 22. isotope.com [isotope.com]

- 23. myuchem.com [myuchem.com]

- 24. scholarworks.uark.edu [scholarworks.uark.edu]

Technical Guide: pKa Values and Preparation of Deuterated MES Buffer in D2O vs. H2O

Executive Summary

For researchers utilizing Nuclear Magnetic Resonance (NMR) or Small-Angle Neutron Scattering (SANS), the accurate control of acidity in Deuterium Oxide (

Key Takeaway: The

Part 1: Theoretical Framework

The Solvent Isotope Effect (SIE)

The substitution of protium (

-

Auto-ionization: The ion product of

( -

Acidity Shift: Deuterium is a heavier isotope with a lower zero-point energy, making the

bond stronger than the

The Glass Electrode Anomaly

Standard pH meters measure the potential difference between a glass electrode and a reference electrode. The glass membrane is hydrated with a gel layer that selectively binds

This results in a systematic measurement error. A pH meter calibrated with standard aqueous buffers will display a value (

Visualization: Electrode Interface Mechanics

Figure 1: Mechanism of pH meter reading deviation in deuterated solvents due to altered ion mobility and binding affinity.

Part 2: Quantitative Analysis

The Correction Equations

To determine the true

1. The Classic Approximation (Glasoe & Long, 1960)

This is the most widely cited correction factor for general laboratory use.

2. The Refined Correction (Krężel & Bal, 2004)

For high-precision work, specifically with Good's buffers (like MES) and biological molecules, Krężel and Bal derived a linear correlation that accounts for non-ideal behavior:

MES Buffer Values

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic Good's buffer. The morpholine ring is the proton-accepting group.

Table 1: Comparative pKa Values for MES (25°C)

| Parameter | Value in H₂O | Value in D₂O | Shift ( |

| Thermodynamic pKa | 6.15 | 6.60 (approx) | +0.45 |

| Useful Buffering Range | 5.5 – 6.7 | 5.9 – 7.1 | +0.40 |

| Meter Reading ( | 6.15 | 6.20* | +0.05 |

*The "Meter Reading" column assumes a solution prepared to pD 6.60. The meter will read ~6.20 because of the -0.40 instrumental artifact.

Part 3: Practical Methodology

There are two distinct workflows for preparing deuterated MES buffers. The choice depends on whether you are using protonated MES (

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal buffer preparation protocol.

Protocol A: The Direct Titration Method

Recommended when using

Reagents:

-

MES (Solid, anhydrous) or

-MES. - (99.9% D).

-

30% NaOD in

(Deuterated Sodium Hydroxide). -

DCl (Deuterated Hydrochloric Acid) if back-titration is needed.

Steps:

-

Calculate: Determine the mass of MES required for your desired molarity (e.g., 50 mM).

-

Dissolve: Add the solid MES to 90% of your final volume of

. -

Calibrate: Calibrate your pH meter using standard aqueous (

) buffers (pH 4.0 and 7.0). -

Target Calculation: Apply the Glasoe & Long correction.

-

Target pD = 6.6 (for example).

-

Target Meter Reading =

.

-

-

Titrate: Place the electrode in the MES/

solution. Add NaOD dropwise. -

Stop: When the meter reads 6.20 , you have achieved a pD of 6.60.

-

Finalize: Top up to the final volume with

.

Protocol B: The Lyophilization Method

Recommended when deuterated acid/base adjusters (NaOD/DCl) are unavailable.

Steps:

-

Prepare in Water: Make the MES buffer in standard

. -

Adjust: Titrate to the exact desired pH (e.g., pH 6.15) using standard NaOH/HCl.

-

Freeze: Flash freeze the solution in liquid nitrogen.

-

Lyophilize: Sublimate the water completely using a freeze-dryer (overnight). You will be left with a salt powder containing MES and buffer salts.

-

Resuspend: Add

equal to the original volume.-

Note: The final pD will be approximately 0.4 to 0.5 units higher than the original aqueous pH due to the solvent isotope effect. If you started at pH 6.15 (

), you will end up near pD 6.60 (

-

Part 4: Advanced Considerations

Deuterated MES ( -MES) vs. Protonated MES ( -MES)

Researchers often ask if the deuteration of the MES molecule itself (carbon-bound hydrogens) affects the pKa.

-

Secondary Isotope Effect: Replacing C-H with C-D causes a "secondary isotope effect." However, this effect is negligible (< 0.02 pKa units) compared to the solvent isotope effect (

vs -

Usage: Use

-MES solely to clear the NMR spectrum of proton signals between 2.5–4.0 ppm. It does not significantly alter the buffering thermodynamics compared to

Temperature Dependence

MES has a temperature coefficient (

-

In

, this trend remains similar.[1] -

If preparing buffers at room temperature (25°C) for physiological experiments (37°C), the pD will drop by approximately 0.13 units upon heating.

Ionic Strength

The Krężel & Bal equation is validated at ionic strength

References

-

Glasoe, P. K., & Long, F. A. (1960). Use of Glass Electrodes to Measure Acidities in Deuterium Oxide.[2][3] The Journal of Physical Chemistry, 64(1), 188–190. Link

-

Krężel, A., & Bal, W. (1999/2004). A formula for correlating pKa values determined in D2O and H2O. Journal of Inorganic Biochemistry, 98(1), 161–166.[3][4] Link

-

Covington, A. K., Paabo, M., Robinson, R. A., & Bates, R. G. (1968). Use of the glass electrode in deuterium oxide and the relation between the standardized pD (paD) scale and the operational pH in heavy water. Analytical Chemistry, 40(4), 700–706. Link

-

Schowen, K. B., & Schowen, R. L. (1982). Solvent Isotope Effects of Enzyme Systems. Methods in Enzymology, 87, 551-606. Link

-

NIST. (2017). Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers. National Institute of Standards and Technology.[5] Link

Sources

Technical Guide: Structure, Stability, and Application of Perdeuterated MES Buffer (d13-MES)

Executive Summary

In high-resolution structural biology, particularly solution-state NMR and Small-Angle Neutron Scattering (SANS), the solvent environment is as critical as the analyte itself. 2-(N-morpholino)ethanesulfonic acid (MES) is a staple "Good's Buffer" due to its minimal metal coordination and mid-range pKa (6.15). However, in its proteo-form (h-MES), it presents significant limitations in neutron and magnetic resonance experiments due to the high incoherent scattering cross-section of hydrogen and strong

Perdeuterated MES (d13-MES) is the isotopic isotopologue where all 13 hydrogen atoms are replaced with deuterium (

Molecular Architecture & Isotopic Substitution

To understand the stability profile of d13-MES, one must first analyze its topology. The molecule consists of a morpholine ring attached to an ethanesulfonic acid tail.[1]

The d13 vs. d12 Distinction

Commercially, this reagent is often labeled d13-MES . It is crucial to distinguish between the exchangeable and non-exchangeable deuterium atoms:

-

Carbon-Bound Deuteriums (12D): These are the 8 atoms on the morpholine ring and the 4 on the ethyl linker. These C-D bonds are kinetically stable and do not exchange with the solvent under physiological conditions.

-

Heteroatom-Bound Deuterium (1D): The acidic proton (or the zwitterionic ammonium deuteron). This atom is in rapid equilibrium with the bulk solvent. In

, it remains D; in

Structural Visualization

The following diagram illustrates the chemical connectivity and the specific sites of deuteration that confer stability against radical oxidation.

Physicochemical Dynamics: The Isotope Effect[2]

The most common error in deploying deuterated buffers is assuming pH and pD are identical. They are not. The heavy isotope alters the zero-point energy of the bond, affecting dissociation kinetics (The Kinetic Isotope Effect).

The pKd Correction

When measuring the acidity of a deuterated buffer using a standard glass electrode pH meter (calibrated with

The Glasoe & Long Equation (Standard Approximation):

The Krezel & Bal Precision Correction:

For high-precision thermodynamics, the relationship is linear but non-unitary:

Implication: If your protocol requires pH 6.0, and you titrate your d13-MES in

Quantitative Comparison

| Property | h-MES (Protio) | d13-MES (Deuterio) | Impact on Experiment |

| Molecular Weight | 195.24 g/mol | ~208.32 g/mol | Must adjust mass calculations for Molarity. |

| pKa (25°C) | 6.15 | ~6.55 (pKd) | Buffer range shifts basic. |

| Strong multiplet (2.8-3.8 ppm) | Silent (Residual <1%) | Clear spectral window for protein side-chains. | |

| Neutron Scattering | High Incoherent Background | Low Incoherent Background | Essential for SANS contrast matching. |

Stability Profile & Degradation Mechanisms

While MES is generally considered stable, the morpholine ring is susceptible to oxidative degradation via radical pathways.

Oxidative Ring Opening

In the presence of light and oxygen, the morpholine ring can undergo radical abstraction of a hydrogen atom adjacent to the ether oxygen or the nitrogen.

-

The Deuterium Advantage: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect,

). Consequently, d13-MES is significantly more resistant to oxidative degradation than h-MES.

Thermal Degradation (The "Yellowing" Effect)

Autoclaving MES (both h- and d-forms) often results in a pale yellow discoloration.

-

Cause: Trace impurities or hydrolysis of the sulfonate linkage leading to conjugated byproducts.

-

Mitigation: Do not autoclave d13-MES. Use 0.22

filtration. The high cost of the reagent (

Protocol: Preparation of 100 mM d13-MES (pD 6.5)

Objective: Prepare 50 mL of buffer for NMR, ensuring isotopic purity

Reagents:

-

d13-MES Anhydrous (Solid)

-

(

-

30% NaOD in

(Deuterated Sodium Hydroxide) — Crucial: Do not use NaOH.

Workflow Diagram

Step-by-Step Methodology

-

Mass Calculation: For 50 mL of 100 mM solution:

Note: Check the specific batch MW on the bottle; hydration states vary. -

Dissolution: Dissolve the solid d13-MES in approx. 40 mL of

. The solution will be acidic (approx. pD 3-4). -

pD Adjustment:

-

Calibrate pH meter with standard aqueous buffers (pH 4.0 and 7.0).

-

Place electrode in the d13-MES solution.

-

Target Calculation: If desired pD is 6.5, target a meter reading of 6.1 .

-

Slowly add NaOD (in

). Warning: Adding NaOH (H2O) will introduce protons and ruin the suppression background.

-

-

Finalization: Add

to reach exactly 50 mL. -

Sterilization: Syringe filter through a 0.22

PES membrane into a sterile, opaque container.

Applications in Structural Biology[4]

NMR Spectroscopy

In protein NMR, the signals from the morpholine ring of h-MES (approx. 2.6 – 3.8 ppm) overlap with the critical

-

Benefit: d13-MES is "NMR silent" in the proton channel.

-

Lock Signal: The high deuterium content contributes to the solvent lock signal stability.

Small-Angle Neutron Scattering (SANS)

SANS relies on "contrast variation" where the solvent scattering density is matched to one component of a complex (e.g., masking the lipid nanodisc to see the membrane protein).

-

Mechanism: Hydrogen has a large incoherent scattering cross-section (noise). Deuterium has a coherent cross-section.

-

Benefit: Using d13-MES in

minimizes the incoherent background noise, allowing for higher signal-to-noise ratios at lower protein concentrations.

References

-

Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry. Link

-

Glasoe, P. K., & Long, F. A. (1960). Use of Glass Electrodes to Measure Acidities in Deuterium Oxide.[3] The Journal of Physical Chemistry. Link

-

Krezel, A., & Bal, W. (2004). A formula for correlating pKa values determined in D2O and H2O. Journal of Inorganic Biochemistry. Link

-

NIST Center for Neutron Research. (2017). Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers. Analytical Methods. Link

-

Sigma-Aldrich (Merck). (n.d.). Stable Isotopes for Structural Biology: Technical Bulletin. Link

Sources

Technical Guide: The Strategic Application of 2-(N-Morpholino)ethanesulfonic acid-D13 in High-Resolution Spectroscopy

Executive Summary

In the precise world of structural biology and metabolomics, the buffer system is often the silent variable that defines the limit of detection. 2-(N-Morpholino)ethanesulfonic acid (MES) is a staple "Good's Buffer" for the pH 5.5–6.7 range, critical for stabilizing histidine-rich proteins and metal-sensitive enzymatic assays. However, in high-resolution spectroscopy, standard protonated MES (MES-d0) acts as a contaminant, generating massive background signals that obscure analyte data.

MES-d13 (Perdeuterated MES) is the isotopically labeled analog where all 13 non-exchangeable carbon-bound hydrogen atoms are replaced with deuterium (

Part 1: The Physics of Deuteration

To understand the necessity of MES-d13, one must first quantify the interference caused by its protonated counterpart. The substitution of Hydrogen-1 (

Nuclear Magnetic Resonance (NMR) Silence

In

-

Proton (

H): -

Deuterium (

H):

Furthermore, the resonance frequency of deuterium is roughly 6.5 times lower than that of protons. In a standard proton NMR experiment, deuterium is effectively "silent." By using MES-d13, the buffer molecules become invisible to the detector, revealing the weak signals of the analyte that would otherwise be buried under the buffer's resonance peaks.

Neutron Scattering (SANS) Contrast

In Small Angle Neutron Scattering (SANS), the utility of MES-d13 lies in the scattering cross-section (

-

Hydrogen (

H): High incoherent scattering cross-section (~80.2 barns). This creates massive background noise. -

Deuterium (

H): Low incoherent scattering cross-section (~2.0 barns). This significantly improves the signal-to-noise ratio (SNR).

Part 2: Critical Application in NMR Spectroscopy

The "Blind Spot" Problem

Standard MES-d0 contains a morpholine ring and an ethane tail. These protons resonate in the 2.6 ppm – 3.9 ppm range. This is a "prime real estate" region in NMR, typically occupied by:

-

Proteins:

protons and side chains (Lysine, Arginine, Aspartate). -

Metabolites: Sugars (glucose), citrate, and creatine.

-

Nucleic Acids: Sugar-phosphate backbone protons.

If you use 50 mM MES-d0, you introduce a solvent signal 1000x stronger than a 50

The Solution: Spectral Clarity

The following diagram illustrates the signal masking effect and the resolution gained by switching to MES-d13.

Figure 1: Comparative logic of signal interference between protonated (d0) and deuterated (d13) MES buffers in 1H-NMR.

Protocol: "Zero-Proton" Buffer Preparation

Objective: Prepare 50 mM MES-d13 buffer at pD 6.5 for protein NMR.

Materials:

-

MES-d13 (Anhydrous, >98% D).

-

D

O (99.9% D). -

NaOD (30% or 40% wt in D

O) or DCl (in D -

pH Meter equipped with a glass electrode.[1]

The pD Correction Factor:

Glass electrodes measure H

Step-by-Step Workflow:

-

Dissolution: Dissolve MES-d13 powder in 90% of the final volume of D

O. -

Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4.0 and 7.0).

-

Target Calculation: If target pD is 6.5, the target meter reading is:

-

Adjustment: Add NaOD (in D

O) dropwise. Do not use NaOH; it introduces protons. -

Finalize: Adjust volume to 100% with D

O. Filter through a 0.22

Part 3: Critical Application in SANS

In Small Angle Neutron Scattering, the goal is often Contrast Variation —changing the solvent's D

The Incoherent Scattering Floor

Protonated MES (MES-d0) has 13 hydrogens. Even at 50 mM, this adds a significant "incoherent background" (noise) to the scattering curve.

-

MES-d0: High background

Low -

MES-d13: Low background

High fidelity data at all angles.

Contrast Matching Workflow

When performing contrast variation (e.g., running a sample in 0%, 40%, and 100% D

-

In 100% D

O: You must use MES-d13. Using MES-d0 would introduce a "hole" of negative scattering density (relative to D

Figure 2: Impact of buffer deuteration on SANS data quality. MES-d13 minimizes incoherent scattering, lowering the noise floor.

Part 4: Comparative Specifications

The following table summarizes the key differences that drive the choice between d0 and d13 variants.

| Feature | MES-d0 (Standard) | MES-d13 (Perdeuterated) |

| Formula | C | C |

| Molecular Weight | 195.24 g/mol | ~208.32 g/mol |

| 1H-NMR Visibility | High (Peaks at 2.6-3.9 ppm) | Invisible (Silent) |

| SANS Background | High (Incoherent Noise) | Low (Clean Signal) |

| Primary Use | Routine Biochemistry, Purification | NMR Structure, SANS, Metabolomics |

| Cost | Low | High |

Part 5: Synthesis and Quality Control

Synthesis Methods

MES-d13 is typically produced via Catalytic H/D Exchange or De Novo Synthesis :

-

H/D Exchange: Subjecting the morpholine ring to high temperature/pressure in D

O with a heterogeneous catalyst (e.g., Pd/C or Pt) to exchange C-H for C-D. -

De Novo: Synthesizing the morpholine ring using fully deuterated precursors (e.g., deuterated ethylene oxide and amines).

Quality Control (QC) for Researchers

When sourcing MES-d13, verify the Isotopic Enrichment :

-

Requirement:

D atom.[3] -

Verification: Run a high-concentration (100 mM) 1H-NMR scan. You should see no peaks in the 2.6–3.9 ppm region. Any peaks indicate residual protons (incomplete deuteration) which will appear as artifacts in 2D-NOESY spectra.

References

-

NIST Center for Neutron Research. (2017). Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers. National Institute of Standards and Technology.[4] [Link]

-

Biological Magnetic Resonance Data Bank (BMRB). (n.d.). MES Chemical Shift Assignments. University of Wisconsin-Madison. [Link]

-

Cambridge Isotope Laboratories. (n.d.). Deuterated Buffers for NMR. [Link]

-

National Institutes of Health (NIH). (2007). The effect of deuteration on high resolution 13C solid state NMR spectra of a 7-TM protein. PubMed Central. [Link]

-

SasView. (2024). Scattering Length Density Calculator. [Link]

Sources

- 1. courses.washington.edu [courses.washington.edu]

- 2. Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. CN111116313B - Preparation method of deuterated methanol - Google Patents [patents.google.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

Navigating the Labyrinth of Purity: A Technical Guide to the Identification and CAS Number of High-Purity MES-D13

For Immediate Release

[City, State] – February 14, 2026 – In the exacting world of scientific research and pharmaceutical development, the purity and precise identification of reagents are paramount. This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of high-purity deuterated 2-(N-morpholino)ethanesulfonic acid (MES-D13), a critical component in advanced analytical and biological studies. We will delve into its core identification, the nuances of defining "high-purity," and the rigorous analytical methodologies required to validate its quality, ensuring the integrity of your research.

Core Identification: Unambiguously Defining MES-D13

At its foundation, the identity of any chemical substance is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number. For the deuterated form of MES, this identifier is:

-

CAS Number: 352534-94-2[1]

This unique numerical identifier distinguishes MES-D13 from its non-deuterated counterpart, MES (CAS No: 4432-31-9), and other related compounds. MES-D13 is the deuterium-labeled version of 2-(N-morpholino)ethanesulfonic acid, a zwitterionic buffer widely utilized in biochemistry and molecular biology for its effective buffering capacity in the pH range of 5.5 to 6.7.[2]

The molecular structure of MES consists of a morpholine ring and an ethanesulfonic acid moiety. In MES-D13, the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is crucial for its primary applications as an internal standard in mass spectrometry-based quantification and as a buffer in nuclear magnetic resonance (NMR) studies where minimizing proton signals from the solvent is essential.[1][3]

Table 1: Core Identification of MES-D13

| Parameter | Value | Source |

| Chemical Name | 2-(N-morpholino)ethanesulfonic acid-D13 | N/A |

| CAS Number | 352534-94-2 | [1] |

| Molecular Formula | C₆D₁₃NO₄S | N/A |

| Molecular Weight | Approx. 208.32 g/mol | N/A |

| Appearance | White crystalline powder | [4] |

The Concept of "High-Purity" in MES-D13: Beyond a Simple Percentage

While a purity value, such as ≥98%, is often provided by suppliers, for the discerning researcher, "high-purity" is a more profound concept that necessitates a thorough understanding of potential impurities. The synthesis and purification processes of MES and its deuterated analogues can introduce contaminants that may significantly impact experimental outcomes.

Synthesis and Potential Impurities

The synthesis of MES typically involves the reaction of morpholine with 2-chloroethanesulfonyl chloride followed by hydrolysis. A significant and often overlooked impurity in commercially available MES is oligo(vinylsulfonic acid) (OVS) .[5] This polymeric substance is a potent inhibitor of various enzymes and can interfere with biological assays. Its structural similarity to nucleic acids allows it to mimic polyanions, leading to non-specific interactions.

Other potential impurities may include residual starting materials, by-products from side reactions, and inorganic salts from the purification process. Purification methods such as recrystallization and ion-exchange chromatography are employed to remove these contaminants.[6][7][8]

The synthesis of MES-D13 involves the use of deuterated precursors. Incomplete deuteration can lead to the presence of partially deuterated species, which can affect the accuracy of its use as an internal standard.

A self-validating system for ensuring the quality of MES-D13, therefore, requires analytical methods capable of not only confirming the identity and quantifying the main component but also detecting and quantifying these critical impurities.

Analytical Methodologies for the Comprehensive Characterization of High-Purity MES-D13

A multi-pronged analytical approach is essential for the robust characterization of high-purity MES-D13. This typically involves a combination of chromatographic and spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS is a powerful technique for the separation, detection, and quantification of MES-D13 and its impurities, particularly the challenging OVS. The high sensitivity and selectivity of mass spectrometry make it ideal for detecting trace-level contaminants.

Experimental Protocol: LC-MS/MS for the Detection of Oligo(vinylsulfonic acid) (OVS) in MES-D13

Objective: To develop and validate an LC-MS/MS method for the sensitive detection of OVS in a high-purity MES-D13 sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Materials:

-

MES-D13 sample

-

High-purity water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

OVS standard (if available)

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the MES-D13 sample in high-purity water to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

LC Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor for the characteristic precursor-to-product ion transitions of OVS. As OVS is a polymer, a range of m/z values corresponding to different oligomers should be monitored. For example, for the vinylsulfonic acid monomer, the transition could be m/z 107 -> 80.

-

Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum sensitivity.

-

Data Analysis:

-

Analyze the chromatograms for the presence of peaks corresponding to the MRM transitions of OVS. The retention time should be consistent with the OVS standard if available. The absence of these peaks indicates a high-purity sample with respect to this critical contaminant.

Causality Behind Experimental Choices:

-

Negative ESI: Sulfonic acid groups are readily deprotonated, making negative ion mode the preferred choice for sensitive detection.

-

Gradient Elution: A gradient is necessary to effectively separate the polar MES-D13 from the potentially more retained OVS oligomers.

-

MRM: This highly selective detection mode minimizes background noise and allows for the confident identification and quantification of target analytes even at low concentrations.

Diagram 1: Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the detection of impurities in MES-D13 by LC-MS/MS.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[9][10] It relies on the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal.

Experimental Protocol: Purity Determination of MES-D13 by ¹H qNMR

Objective: To accurately determine the purity of a MES-D13 sample using ¹H qNMR with a certified internal standard.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

-

MES-D13 sample

-

Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.

-

Deuterated solvent (e.g., D₂O).

Methodology:

-

Sample Preparation:

-

Accurately weigh a specific amount of the MES-D13 sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure quantitativeness include:

-

A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

-

A calibrated 90° pulse.

-

A sufficient number of scans for a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the well-resolved signals of both the MES-D13 and the internal standard.

-

-

Purity Calculation:

-

The purity of the MES-D13 can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

analyte = MES-D13

-

std = Internal standard

-

Causality Behind Experimental Choices:

-

Certified Internal Standard: This provides a traceable reference for accurate quantification.

-

Long Relaxation Delay: Ensures that all protons have fully relaxed between pulses, which is critical for accurate integration.

-

Well-resolved Signals: Choosing non-overlapping signals for both the analyte and the standard is essential for accurate integration.

Application in the Field: MES-D13 as an Internal Standard

The primary application of high-purity MES-D13 is as an internal standard in LC-MS/MS-based bioanalysis.[1] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation and instrument response.[11][12][13] The high isotopic purity of MES-D13 is crucial to prevent signal overlap with the non-labeled analyte.

Diagram 2: Role of MES-D13 as an Internal Standard

Caption: MES-D13 compensates for variability in LC-MS/MS analysis.

Conclusion

The unambiguous identification of MES-D13 through its CAS number is the first step in ensuring its proper use. However, for applications in drug development and sensitive research, a deeper understanding and rigorous assessment of its purity are non-negotiable. By employing advanced analytical techniques such as LC-MS/MS for impurity profiling and qNMR for accurate purity determination, researchers can be confident in the quality of this critical reagent. This guide provides a framework for establishing a self-validating system to ensure the scientific integrity of studies utilizing high-purity MES-D13.

References

-

MES (buffer) - Wikipedia. (URL: [Link])

-

Ion-exchange Chromatography Protocol - Conduct Science. (URL: [Link])

-

Protein Purification by Ion-Exchange Chromatography. (URL: [Link])

-

A Guide to Quantitative NMR (qNMR) - Emery Pharma. (URL: [Link])

-

Quantitative NMR Spectroscopy. (URL: [Link])

-

recrystallization.pdf. (URL: [Link])

-

Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc. (URL: [Link])

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (URL: [Link])

-

Quantitative NMR (qNMR) - Nanalysis. (URL: [Link])

-

Protocol LCMSMS method SPE screening SOP. (URL: [Link])

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (URL: [Link])

-

EXPERIMENT (3) Recrystallization. (URL: [Link])

-

Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed. (URL: [Link])

-

LC/MS Analysis of Various Oligonucleic Acids with/without Modifications - Shodex HPLC Columns. (URL: [Link])

-

LC-MS Analysis of Synthetic Oligonucleotides. (URL: [Link])

-

LC-MS Analysis of Synthetic Oligonucleotides - Waters Corporation. (URL: [Link])

-

The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis - Food Risk Management. (URL: [Link])

-

What are the Best Practices of LC-MS/MS Internal Standards? | NorthEast BioLab. (URL: [Link])

-

Oligonucleotide Bioanalysis Challenges and Regulatory Solutions - Agilex Biolabs. (URL: [Link])

Sources

- 1. 2- (N-morpholine) ethanesulfonic acid monohydrate MES monohydrate - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. 2-(N-Morpholino)-ethanesulfonic acid | C6H13NO4S | CID 4478249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MES monohydrate, 2-(N-Morpholino)ethanesulfonic acid monohydrate, 99.5+%, 145224-94-8 [chemkits.eu]

- 4. rpicorp.com [rpicorp.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Buy 2-(N-Morpholino)ethanesulfonic acid (EVT-312054) | 4432-31-9 [evitachem.com]

- 7. conductscience.com [conductscience.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. emerypharma.com [emerypharma.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. nebiolab.com [nebiolab.com]

The Silent Matrix: Optimizing Bio-Molecular NMR with MES-d13

The following technical guide details the role of MES-d13 (Deuterated 2-(N-morpholino)ethanesulfonic acid) in high-precision bio-analysis.

Technical Guide for High-Resolution Analysis

Executive Summary

In the precise world of structural biology and fragment-based drug discovery (FBDD), the "background" is rarely neutral. Standard buffering agents, essential for maintaining physiological pH, often introduce massive spectral interference that obscures the subtle signals of analytes.

MES-d13 (C₆D₁₃NO₄S) is the isotopically labeled analog of the standard MES buffer, where all 13 non-exchangeable protons are replaced with deuterium (

The Physics of Spectral Interference

To understand the necessity of MES-d13, one must first quantify the "noise" generated by standard buffers.

The Proton Problem

Standard MES contains 13 protons per molecule. In a typical biological assay:

-

Analyte Concentration: 10 µM – 100 µM (e.g., a scarce protein or drug metabolite).

-

Buffer Concentration: 10 mM – 50 mM (required for pH stability).

This creates a molar excess of 100x to 500x in favor of the buffer. In

The Deuterium Solution (The "D13" Mechanism)

MES-d13 exploits the gyromagnetic difference between Protium (

-

Resonance Frequency: At a magnetic field where

H resonates at 600 MHz, -

Result: The NMR spectrometer, tuned to

H, simply does not "see" the deuterium nuclei. The massive buffer peaks vanish, revealing the analyte signals that were previously buried in the baseline.

Technical Profile: MES-d13

Chemical Identity: 2-(N-morpholino)ethanesulfonic acid-d13 CAS Number: 352534-94-2 (Labeled) pKa (20°C): 6.15 (Note: Deuterium isotope effects can slightly shift pKa, typically by +0.02 to +0.1 units).

Quantitative Comparison: Standard vs. Deuterated

| Feature | Standard MES (C₆H₁₃NO₄S) | MES-d13 (C₆D₁₃NO₄S) | Impact on Analysis |

| Proton Count | 13 | 0 | Eliminates solvent suppression artifacts. |

| NMR Visibility | High (Dominant peaks) | None (Silent in | Increases effective dynamic range. |

| Mass Shift | 195.24 g/mol | ~208.32 g/mol | Distinct mass spec signature (useful as internal std). |

| Cost | Low | High | Use strictly for final data acquisition. |

Protocol: Preparation of "Silent" Buffers

Expertise Note: The most common failure mode in using MES-d13 is proton contamination during pH adjustment. Using standard NaOH or HCl re-introduces protons (

Validated Workflow

Materials:

-

MES-d13 (Anhydrous powder)

-

D₂O (Deuterium Oxide, >99.9% D)

-

NaOD (Sodium Deuteroxide, 30% in D₂O)

-

DCl (Deuterium Chloride, 35% in D₂O)

-

pH Meter (Glass electrode)

Step-by-Step Methodology:

-

Dissolution: Dissolve the calculated mass of MES-d13 in 90% of the final volume of D₂O.

-

Why: Leaving room for volume adjustment ensures accurate concentration.

-

-

The pD Correction (Critical):

-

Immerse the pH electrode.

-

The reading on the meter is the "apparent pH" (pH*).

-

Apply the Glasoe and Long correction:

-

Example: To achieve a physiological pD of 6.5, adjust until the meter reads 6.1 .

-

-

Adjustment:

-

Add NaOD dropwise to raise pD.

-

Add DCl dropwise to lower pD.

-

Warning: NEVER use H₂O-based acids/bases.

-

-

Equilibration: Allow the solution to stabilize for 5 minutes (deuterium bonds are stronger, kinetics can be slightly slower).

-

Filtration: Filter through a 0.22 µm PES membrane (pre-rinsed with D₂O) to remove particulates that cause magnetic field inhomogeneity.

Visualization of the "Silent" Workflow

The following diagram illustrates the comparative signal pathway, demonstrating how MES-d13 bypasses the interference stage.

Caption: Comparison of signal pathways. Standard MES introduces high-intensity proton signals (Red), while MES-d13 remains spectrally silent (Green), preserving the analyte's signal integrity.

Advanced Application: Fragment-Based Drug Discovery (FBDD)

In FBDD, researchers screen libraries of small molecules (fragments) against a protein target. These interactions are weak (mM affinity), meaning the chemical shift perturbations (CSPs) in the NMR spectrum are minute.

-

The Risk: If standard MES is used, the morpholine ring protons (approx. 3.0–3.8 ppm) often overlap with the protein's alpha-protons or the fragment's own signals.

-

The MES-d13 Advantage: By removing the buffer signals, researchers can observe the entire spectral window. This allows for the detection of "weak binders" that would otherwise be lost in the shoulder of a massive buffer peak.

Self-Validating the System

To ensure your MES-d13 system is working correctly, perform a "Blank Scan" :

-

Prepare a tube with only the MES-d13 buffer (no analyte).

-

Run a standard 1H-NMR scan (16 scans).

-

Pass Criteria: The spectrum should be a flat line (except for the residual HDO water peak at 4.7 ppm). Any peaks in the aliphatic region indicate proton contamination or non-deuterated impurities.

References

-

Glasoe, P. K., & Long, F. A. (1960). Use of Glass Electrodes to Measure Acidities in Deuterium Oxide. The Journal of Physical Chemistry. (Standard reference for pD correction). [Link]

Methodological & Application

Application Note & Protocol: Preparation of MES-D13 Buffer for High-Resolution Protein NMR Spectroscopy

Introduction: The Critical Role of Buffering in Protein NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. The quality of NMR data is fundamentally dependent on the preparation of a stable, homogenous, and appropriately concentrated protein sample. A critical component of the sample is the buffer system, which must maintain a constant pH while minimizing interference with the NMR experiment itself.

For ¹H-NMR experiments, the overwhelming signal from protons in aqueous solvent (H₂O) and protonated buffer components can obscure the signals from the protein of interest. To circumvent this, experiments are conducted in deuterium oxide (D₂O), and a deuterated buffer is employed.[1] Using a deuterated buffer reduces the contribution of non-exchangeable buffer protons to the spectrum, thereby enhancing the signal-to-noise ratio of the protein signals.[1][2]

2-(N-morpholino)ethanesulfonic acid (MES) is a "Good's" buffer widely used in biochemical and biological studies.[3] Its pKa of ~6.15 makes it an excellent choice for maintaining pH in the slightly acidic to neutral range (pH 5.5–6.7), which is often ideal for protein stability and for slowing the exchange rate of amide protons with the solvent.[4][5][6] The perdeuterated form, MES-D13, is specifically designed for biomolecular NMR applications.[7][8] This guide provides a detailed, field-proven protocol for the preparation of MES-D13 buffer, ensuring optimal and reproducible results for protein NMR studies.

Materials and Reagents

Reagents

| Reagent | Grade | Supplier Example | Catalog # Example | Notes |

| MES-D13 (C₆D₁₃NO₄S) | ≥98% Isotopic Purity | Cambridge Isotope Labs | DLM-4363 | Perdeuterated MES free acid.[7] |

| Deuterium Oxide (D₂O) | ≥99.9% atom % D | Sigma-Aldrich | 151882 | Use directly from a freshly opened bottle to minimize H₂O contamination. |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Sigma-Aldrich | S8045 | Used for preparing a stock solution for pD adjustment. |

| Deuterium Chloride (DCl) | 35 wt. % in D₂O, 99 atom % D | Sigma-Aldrich | 176634 | Used for pD adjustment. Handle with extreme care in a fume hood. |

| Other components | High Purity | Various | - | e.g., NaCl, KCl, DTT-D10, EDTA, as required by the specific protein. |

Equipment

-

Analytical balance (4-decimal place)

-

Calibrated pH meter with a glass electrode

-

Magnetic stir plate and stir bars

-

Volumetric flasks (Class A)

-

Pipettes (P1000, P200, P20)

-

Beakers and graduated cylinders

-

0.22 µm sterile syringe filters or vacuum filtration unit

-

Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol: Preparation of 1.0 L of 50 mM MES-D13 Buffer, pD 6.5

This protocol details the preparation of a 1.0 L stock solution of 50 mM MES-D13. The final pD is adjusted to 6.5. This can be used as a 10X or 20X stock for final NMR samples.

Quantitative Data for Buffer Components

| Component | Formula | MW ( g/mol ) | Mass for 1.0 L | Final Concentration |

| MES-D13 | C₆D₁₃NO₄S | 208.32[7][8] | 10.416 g | 50 mM |

| D₂O | D₂O | 20.02 | ~950 mL | - |

Step-by-Step Methodology

-

Prepare D₂O-based Titrants:

-

Prepare a ~1 M stock solution of NaOH in D₂O. Dissolve 2.0 g of NaOH pellets in 50 mL of D₂O. This does not need to be exact.

-

Use the stock 35 wt. % DCl solution for acidic adjustments.

-

-

Weigh MES-D13:

-

On an analytical balance, accurately weigh 10.416 g of MES-D13 powder.

-

Transfer the powder to a clean 1 L beaker containing a magnetic stir bar.

-

-

Dissolve the Buffer Agent:

-

Add approximately 900 mL of 99.9% D₂O to the beaker.

-

Place the beaker on a magnetic stir plate and stir at a moderate speed until the MES-D13 is fully dissolved. The solution should be clear and colorless.

-

-

Calibrate pH Meter and Adjust pD:

-

Calibrate the pH meter using standard aqueous (H₂O) buffers (e.g., pH 4.0, 7.0, 10.0).

-

Immerse the calibrated electrode in the stirring MES-D13 solution.

-

Crucial Insight - The pD Correction: A standard glass pH electrode calibrated with H₂O buffers will give an apparent pH reading (pH) when measuring a D₂O solution. The actual pD is calculated using the following relationship: pD = pH (meter reading) + 0.4 .[9][10][11]

-

To achieve a final target pD of 6.5, you must adjust the meter reading to a pH* of 6.1 .

-

Slowly add the ~1 M NaOH in D₂O solution dropwise to the MES-D13 solution. Monitor the pH* reading closely.

-

If you overshoot the target pH*, carefully back-titrate with the DCl solution.

-

Allow the reading to stabilize for 1-2 minutes before recording the final value.

-

-

Final Volume Adjustment (QS):

-

Once the pH* is stable at 6.1 (for a pD of 6.5), carefully transfer the buffer solution into a 1.0 L Class A volumetric flask.

-

Rinse the beaker with a small amount of D₂O and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add D₂O to the flask until the bottom of the meniscus reaches the calibration mark.

-

Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

-

-

Sterilization and Storage:

-

For long-term stability and to prevent microbial growth, sterile-filter the buffer through a 0.22 µm filter into a sterile container.

-

Store the buffer at 4°C. For extended storage, aliquoting and freezing at -20°C is recommended. Clearly label the container with the buffer name, concentration, pD, and date of preparation.

-

Experimental Workflow Diagram

Caption: Workflow for MES-D13 Buffer Preparation.

Quality Control and Best Practices

-

Verify pD Post-Preparation: After bringing the buffer to its final volume, re-check the pH* to ensure it has not drifted.

-

Minimize Proton Contamination: Always use high-purity D₂O (≥99.9%) from a freshly opened container. Keep containers tightly sealed to minimize the exchange with atmospheric H₂O.

-

Buffer-Protein Interactions: While MES is generally considered a non-interacting buffer, weak interactions with proteins can occur and may subtly influence protein dynamics.[12][13] It is a good practice to screen multiple deuterated buffers (e.g., deuterated phosphate, HEPES-D18) to ensure that the observed NMR phenomena are not buffer-specific artifacts.

-

Sample Stability: The ultimate test of any buffer is the long-term stability of the protein sample. A well-prepared buffer should support a monodisperse and stable protein sample for the duration of the NMR experiments, which can often last for several days.[14]

References

-

Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers. Analytical Methods, 2017. [Link]

-

Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers - Analytical Methods (RSC Publishing). The Royal Society of Chemistry, 2017. [Link]

-

pH strips with D2O? : r/chemistry. Reddit, 2017. [Link]

-

Biomolecular NMR. CK Isotopes. [Link]

-

exchanging H2O in buffer for D2O - pH vs pD? Chemistry Stack Exchange, 2016. [Link]

-

Heavy water. Wikipedia. [Link]

-

The role and function of MES compounds. Hopax Fine Chemicals. [Link]

-

Optimization of protein samples for NMR using thermal shift assays. PMC, NIH, 2012. [Link]

-

Buffer Interference with Protein Dynamics: A Case Study on Human Liver Fatty Acid Binding Protein. PMC, NIH, 2011. [Link]

-

NMR Buffer Conditions Optimization. Georgia Tech NMR Center. [Link]

-

A formula for correlating pKa values determined in D2O and H2O. ScienceDirect. [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

What's in your buffer? Solute altered millisecond motions detected by solution NMR. PMC, NIH. [Link]

-

What is the protocol of MES buffer preparation? ResearchGate, 2015. [Link]

-

MES (D13, 98%). Eurisotop. [Link]

-

How to use a MES Buffer for performance benchmarking? HUI BAI YI Blog. [Link]

-

A formula for correlating pKa values determined in D2O and H2O. PubMed, 2004. [Link]

-

MES Buffer: An Essential Component in Biological and Pharmaceutical. Hopax Fine Chemicals Blog. [Link]

-

0.1 mol/L MES Buffer: Properties, Preparation, and Safety Guide. Biochemazone. [Link]

-

A brief history of p(H,D) results. The Royal Society of Chemistry. [Link]

-

Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. Thompson Rivers University. [Link]

-

Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. PMC, NIH, 2014. [Link]

-

NMR sample preparation guidelines. ScienceDirect. [Link]

-

NMR sample preparation. University of Ottawa. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. ckisotopes.com [ckisotopes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]

- 6. biochemazone.com [biochemazone.com]

- 7. isotope.com [isotope.com]

- 8. isotope.com [isotope.com]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Heavy water - Wikipedia [en.wikipedia.org]

- 12. Buffer Interference with Protein Dynamics: A Case Study on Human Liver Fatty Acid Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What’s in your buffer? Solute altered millisecond motions detected by solution NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nmr-bio.com [nmr-bio.com]

Application Note: Quantitative Analysis of MES in Biological Matrices Using MES-D13 as an Internal Standard by LC-MS/MS

Abstract

This application note provides a comprehensive guide for the quantitative analysis of 2-(N-morpholino)ethanesulfonic acid (MES) in complex biological matrices using a stable isotope-labeled internal standard, MES-D13. We detail the principles of stable isotope dilution (SID) mass spectrometry, a robust protocol for sample preparation, and a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of MES, a widely used biological buffer, in various experimental and preclinical studies.

Introduction: The Need for Accurate Buffer Quantification

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer developed by Good et al. and is widely used in biochemistry, molecular biology, and pharmaceutical research.[1][2] Its pKa of 6.15 (at 25°C) makes it an excellent choice for maintaining a stable pH environment in the 5.5 to 6.7 range, which is critical for enzyme assays, protein purification, and cell culture applications.[1][3] While MES is valued for its minimal interference with biological reactions, residual amounts can persist in final formulations or purified samples.[2] Accurately quantifying these residual levels is crucial for quality control, understanding potential downstream effects, and ensuring lot-to-lot consistency in biopharmaceutical production.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for quantifying small molecules in complex mixtures.[4] However, analytical variability can arise from sample preparation steps and matrix effects, where components in the biological sample suppress or enhance the ionization of the target analyte.[5] To counteract these issues, the principle of Stable Isotope Dilution (SID) using a stable isotope-labeled (SIL) internal standard is the gold standard.[6][7] The U.S. Food and Drug Administration (FDA) strongly recommends using a SIL version of the analyte as the internal standard (IS) for bioanalytical methods to ensure the highest accuracy and precision.[8]

This note describes the use of MES-D13, a deuterated analog of MES, as an ideal internal standard for the robust quantification of MES.

The Principle of Stable Isotope Dilution with MES-D13

Stable Isotope Dilution (SID) is a powerful technique in mass spectrometry for achieving high-accuracy quantification.[7][9] It involves adding a known quantity of an isotopically enriched version of the analyte—in this case, MES-D13—to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process.[6][10]

MES-D13 is chemically identical to MES but has 13 deuterium atoms in place of hydrogen atoms, making it heavier.[11] Because their physicochemical properties are nearly identical, MES and MES-D13 exhibit the same behavior during:

-

Sample Extraction: Any loss of MES during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of MES-D13.

-

Chromatographic Separation: Both compounds co-elute from the liquid chromatography (LC) column.

-

Mass Spectrometric Ionization: They experience the same degree of ionization enhancement or suppression due to matrix effects.[5][12]

The mass spectrometer can easily distinguish between the light (analyte) and heavy (IS) forms based on their mass-to-charge (m/z) ratio. Quantification is based on the ratio of the analyte's signal intensity to the internal standard's signal intensity.[6] This ratioing corrects for variations, leading to highly reliable and reproducible results.[9][13]

Physicochemical Properties & MS Parameters

A summary of the properties of MES and its deuterated internal standard, along with typical mass spectrometry parameters, is provided below.

| Parameter | MES (Analyte) | MES-D13 (Internal Standard) |

| Chemical Formula | C₆H₁₃NO₄S | C₆D₁₃NO₄S |

| Molecular Weight | 195.24 g/mol [1] | 208.32 g/mol [11] |

| CAS Number | 4432-31-9[2] | 352534-94-2[11] |

| Precursor Ion (Q1) | m/z 196.1 | m/z 209.2 |

| Product Ion (Q3) | m/z 86.1 | m/z 99.1 |

| Ionization Mode | ESI+ | ESI+ |

Note: The exact m/z values for precursor and product ions should be optimized empirically on the specific mass spectrometer being used.

Experimental Protocol

This protocol provides a general framework for the analysis of MES in human plasma. It should be adapted and validated for other matrices as needed.

Materials and Reagents

-

MES (≥99.5% purity)

-

MES-D13 (≥98% isotopic purity)[11]

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Methanol

-

LC-MS Grade Water

-

Formic Acid (≥99%)

-

Control Human Plasma (K2-EDTA)

-

Microcentrifuge tubes and appropriate pipettes

Preparation of Stock and Working Solutions

-

MES Stock Solution (1 mg/mL): Accurately weigh 10 mg of MES and dissolve in 10 mL of 50:50 Methanol:Water.

-

MES-D13 Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of MES-D13 and dissolve in 1 mL of 50:50 Methanol:Water.

-

MES Working Calibration Standards: Serially dilute the MES Stock Solution with 50:50 Methanol:Water to prepare working standards at concentrations appropriate to generate a calibration curve (e.g., 0.1 to 100 µg/mL).

-

MES-D13 Working Solution (1 µg/mL): Dilute the MES-D13 Stock Solution with Acetonitrile. This solution will be used for protein precipitation.

Calibration Curve and QC Sample Preparation

-

Prepare calibration standards by spiking 5 µL of each MES working standard into 95 µL of blank control plasma. This creates a calibration curve ranging from, for example, 5 ng/mL to 5000 ng/mL.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner using separately prepared working standards.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the MES-D13 Working Solution (1 µg/mL in Acetonitrile) to each tube. The addition of the IS in the precipitation solvent ensures it is added consistently and early in the workflow.[5][14]

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and re-equilibrate |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, key bioanalytical method validation parameters must be assessed according to regulatory guidelines.[8][15]

-

Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no endogenous interferences are present at the retention time of MES and MES-D13.[8]

-

Calibration Curve and Linearity: The curve, constructed by plotting the peak area ratio (MES/MES-D13) against concentration, should have a correlation coefficient (r²) of ≥0.99. At least six non-zero standards are required.[8]

-

Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels (low, mid, high) in replicate (n=5). The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% at LLOQ).[8]

-